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Compound of Interest

Compound Name: 5-Bromo-2-isobutoxybenzonitrile

Cat. No.: B3033871

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 5-Bromo-2-isobutoxybenzonitrile, a halogenated aromatic nitrile of interest
in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data
in peer-reviewed literature, this guide combines information from chemical suppliers with
established chemical principles and data from analogous compounds to offer a thorough
profile.

Core Molecular Structure and Properties

5-Bromo-2-isobutoxybenzonitrile is a substituted benzonitrile featuring a bromine atom at the
5-position and an isobutoxy group at the 2-position of the benzene ring. The presence of the
nitrile and bromo functionalities, along with the ether linkage, makes it a versatile intermediate
for further chemical modifications.

Physicochemical and Identification Data

The following table summarizes the key quantitative data and identifiers for 5-Bromo-2-
isobutoxybenzonitrile.
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Property Value Source
Molecular Formula C11H12BrNO Benchchem
Molecular Weight 254.12 g/mol Benchchem
IUPAC Name >-bromo-2-

isobutoxybenzonitrile

CAS Number 1237091-22-3 Benchchem

CC(C)COC1=C(C=C(C=C1)Br
)C#N

Canonical SMILES

Predicted Spectroscopic Data

Direct experimental spectra for 5-Bromo-2-isobutoxybenzonitrile are not readily available in
the public domain. The following table presents predicted data based on computational models
and analysis of similar structures.
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Spectroscopic Data

Predicted Characteristics

1H NMR

Signals corresponding to the aromatic protons
with characteristic splitting patterns, a doublet
for the methylene protons of the isobutoxy
group, a multiplet for the methine proton, and a

doublet for the methyl protons.

13C NMR

Eleven distinct signals are expected: six for the
aromatic carbons, one for the nitrile carbon, and
four for the isobutyl group carbons. The carbon
attached to the bromine and the nitrile carbon

would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

Characteristic absorption bands for the C=N
stretch (nitrile), C-O-C stretch (ether), and C-Br
stretch.

Mass Spectrometry (MS)

The molecular ion peak would show a
characteristic isotopic pattern due to the
presence of a bromine atom (approximately

equal intensity for M and M+2).

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-

isobutoxybenzonitrile is not widely published, a common and effective method involves the

conversion of the corresponding aldehyde, 5-bromo-2-isobutoxybenzaldehyde.

Synthesis of 5-Bromo-2-isobutoxybenzonitrile from 5-
bromo-2-isobutoxybenzaldehyde

This protocol describes a two-step process involving the formation of an oxime followed by

dehydration to the nitrile.

Step 1: Formation of 5-Bromo-2-isobutoxybenzaldehyde Oxime
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e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0
equivalent of 5-bromo-2-isobutoxybenzaldehyde in a suitable solvent such as ethanol or a
mixture of ethanol and water.

o Addition of Reagents: Add a solution of 1.1 to 1.5 equivalents of hydroxylamine
hydrochloride and an equivalent amount of a base (e.g., sodium hydroxide or sodium
acetate) in water to the flask.

o Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be
monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-
4 hours.

o Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring
the reaction mixture into cold water and collecting the resulting precipitate by filtration. The
crude oxime can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Dehydration of the Oxime to 5-Bromo-2-isobutoxybenzonitrile

e Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), place the dried 5-Bromo-2-isobutoxybenzaldehyde oxime.

» Addition of Dehydrating Agent: Add a dehydrating agent. Common reagents for this
transformation include acetic anhydride, phosphorus pentoxide, or Burgess reagent. The
choice of reagent will influence the reaction conditions. For acetic anhydride, the reaction is
typically heated.

o Reaction Conditions: Heat the reaction mixture, if necessary, and monitor the progress by
TLC.

o Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice
water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous
sodium sulfate. After removing the solvent under reduced pressure, the crude nitrile can be
purified by column chromatography on silica gel.
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Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the logical progression from the starting material to the final
product and its subsequent analysis.
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i
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Caption: Logical workflow for the synthesis and characterization of 5-Bromo-2-
isobutoxybenzonitrile.

Applications in Research and Development

Substituted benzonitriles are valuable precursors in organic synthesis. The nitrile group can be
readily converted into other functional groups such as amines, amides, and carboxylic acids,
providing access to a wide range of more complex molecules. The bromine atom allows for the
introduction of further diversity through cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), which are fundamental in modern drug discovery and materials science.[1]
While the specific biological activity of 5-Bromo-2-isobutoxybenzonitrile is not documented,
its structural motifs are present in molecules explored for various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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